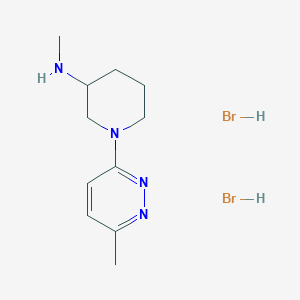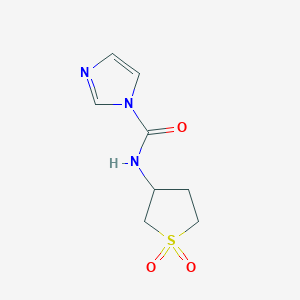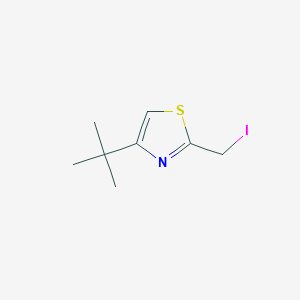
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of both difluoromethyl and trifluoromethyl groups in its structure imparts significant stability and reactivity, making it a valuable compound for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the introduction of fluorinated groups onto an oxazole ring. One common method includes the use of difluoromethylation and trifluoromethylation reactions. These reactions often require specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and efficiency. The use of specialized equipment and stringent reaction conditions is essential to manage the reactivity of fluorinated intermediates and to minimize by-products.
化学反应分析
Types of Reactions
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the fluorinated groups, potentially leading to the formation of partially or fully defluorinated products.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of fluorinated or non-fluorinated compounds.
科学研究应用
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex fluorinated molecules, which are valuable in materials science and catalysis.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals with enhanced stability and efficacy.
Industry: Utilized in the production of specialty chemicals and advanced materials, benefiting from its unique reactivity and stability.
作用机制
The mechanism of action of 4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorinated groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)benzaldehyde: Another fluorinated compound with applications in pharmaceuticals and chemical synthesis.
Trifluoromethyl ketones: Known for their use as intermediates in medicinal chemistry and their unique reactivity.
Uniqueness
4-(Difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid stands out due to the combination of difluoromethyl and trifluoromethyl groups on an oxazole ring, providing a distinct set of chemical properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other fluorinated compounds.
属性
分子式 |
C6H2F5NO3 |
|---|---|
分子量 |
231.08 g/mol |
IUPAC 名称 |
4-(difluoromethyl)-2-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C6H2F5NO3/c7-3(8)1-2(4(13)14)15-5(12-1)6(9,10)11/h3H,(H,13,14) |
InChI 键 |
IGHJVBGWTLNHNF-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(OC(=N1)C(F)(F)F)C(=O)O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13181703.png)
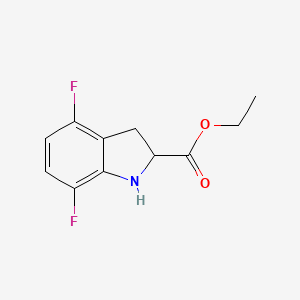
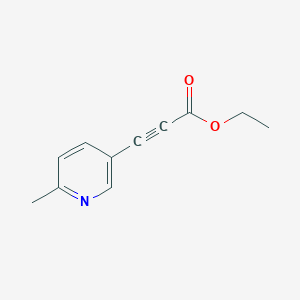
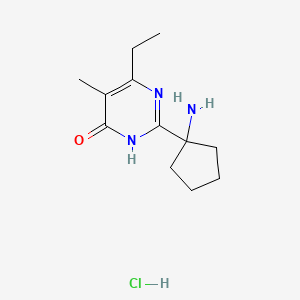
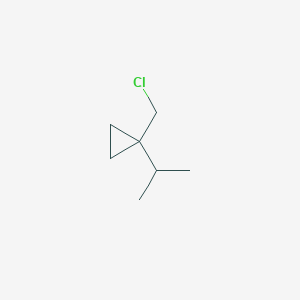
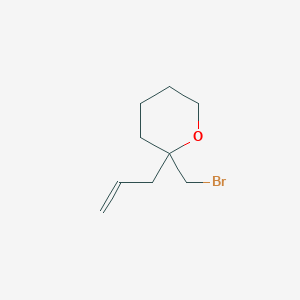
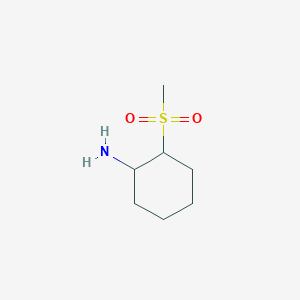
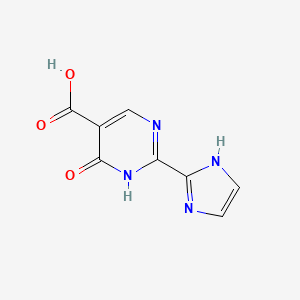
![3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181756.png)
![3-[(Dimethylamino)sulfonyl]-4-methylbenzenesulfonyl chloride](/img/structure/B13181762.png)
![4-[Methyl(methylimino)oxo-lambda6-sulfanyl]phenol](/img/structure/B13181771.png)
